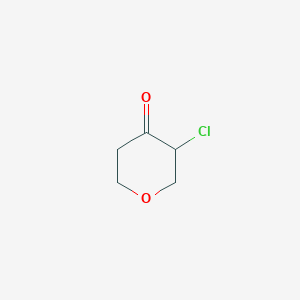

3-Chloro-tetrahydro-pyran-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chlorooxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHAJPZAYADBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447542 | |

| Record name | 3-Chlorooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160427-98-5 | |

| Record name | 3-Chlorooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-tetrahydro-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Chloro-tetrahydro-pyran-4-one is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of its parent compound, tetrahydro-4H-pyran-4-one, and the established reactivity of α-haloketones. All inferred data should be confirmed through experimental validation.

Core Chemical Properties

This compound is a halogenated derivative of tetrahydro-4H-pyran-4-one. The introduction of a chlorine atom at the α-position to the carbonyl group is expected to significantly influence its reactivity, making it a valuable intermediate in organic synthesis.

Physicochemical Data

| Property | Value (for tetrahydro-4H-pyran-4-one) | Reference |

| Molecular Formula | C₅H₈O₂ | [][2] |

| Molecular Weight | 100.12 g/mol | [2] |

| Boiling Point | 166.5 °C | [] |

| CAS Number | 29943-42-8 | [][2] |

| Canonical SMILES | C1COCCC1=O | [][2] |

| InChI | InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2 | [][2] |

| InChI Key | JMJRYTGVHCAYCT-UHFFFAOYSA-N | [][2] |

Spectroscopic Data

Detailed experimental spectra for this compound are not available. However, based on the structure and data from analogous compounds, the following characteristics can be anticipated:

-

¹H NMR: The spectrum is expected to show signals for the protons on the pyran ring. The proton at the chlorine-bearing carbon (position 3) will likely appear as a multiplet at a downfield-shifted chemical shift compared to the parent compound due to the electron-withdrawing effect of the chlorine atom.

-

¹³C NMR: The carbon bearing the chlorine atom (C3) and the carbonyl carbon (C4) will be the most deshielded carbons in the aliphatic region of the spectrum.

-

IR Spectroscopy: A strong absorption band characteristic of a saturated ketone carbonyl group (C=O) is expected in the region of 1720-1740 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound is the α-halogenation of tetrahydro-4H-pyran-4-one. This reaction can typically be achieved under acidic conditions using a suitable halogenating agent.

Caption: Proposed synthesis of this compound.

This is a general procedure that can be adapted for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetrahydro-4H-pyran-4-one in a suitable solvent such as acetic acid.

-

Addition of Halogenating Agent: Slowly add a solution of bromine (Br₂) or chlorine (Cl₂) in the same solvent to the flask at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is poured into water and extracted with an organic solvent like diethyl ether or dichloromethane.

-

Purification: The organic layer is washed with a solution of sodium thiosulfate (to remove excess halogen), followed by brine. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

Chemical Reactivity

As an α-haloketone, this compound is expected to be a versatile electrophile, with two primary reactive sites: the carbonyl carbon and the α-carbon bearing the chlorine atom.[3] This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic compounds.[4]

Caption: General reactivity of α-haloketones.

Key reactions include:

-

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles in an Sₙ2 reaction. This is a common method for forming new carbon-carbon and carbon-heteroatom bonds.[3]

-

Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.[4]

-

Formation of Heterocycles: They are key building blocks for the synthesis of heterocycles such as thiazoles and pyrroles.[4]

-

Darzens Reaction: Reaction with an enolate can lead to the formation of an epoxide.

Potential Applications in Drug Development

While there is no specific data on the biological activity of this compound, the tetrahydropyran-4-one scaffold is present in a number of biologically active molecules. Derivatives of tetrahydropyran-4-one have shown a range of activities, including antibacterial, antioxidant, and potential anticancer properties.[5][6] The ability to functionalize the 3-position of the ring through the chloro substituent makes this compound a potentially valuable starting material for the synthesis of novel therapeutic agents.

Workflow for Characterization and Screening

For researchers interested in exploring the potential of this compound, a logical workflow would involve synthesis, purification, structural confirmation, and biological screening.

Caption: Workflow for the characterization and screening of this compound.

Safety and Handling

As an α-haloketone, this compound should be handled with care. α-Haloketones are generally considered to be lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of analogous compounds like chloroacetone.

References

- 2. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-tetrahydro-pyran-4-one

CAS Number: 160427-98-5

This technical guide provides a comprehensive overview of 3-Chloro-tetrahydro-pyran-4-one, a halogenated derivative of the tetrahydropyranone core structure. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a heterocyclic compound with a chlorine atom at the alpha position to the carbonyl group. This structural feature significantly influences its reactivity, making it a versatile intermediate in organic synthesis. While extensive experimental data for this specific compound is limited in publicly available literature, its basic properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 160427-98-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₅H₇ClO₂ | Calculated |

| Molecular Weight | 134.56 g/mol | Calculated |

| Appearance | Not specified | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Not specified | - |

Synthesis and Reactivity

General Synthetic Approach: α-Halogenation of Ketones

The most common method for the preparation of α-chloro ketones is the direct chlorination of the corresponding ketone. This reaction typically proceeds via an enol or enolate intermediate.

Experimental Workflow: Conceptual α-Chlorination

Caption: Conceptual workflow for the synthesis of this compound.

A plausible route involves the reaction of tetrahydro-4H-pyran-4-one with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often in the presence of an acid or base catalyst.

A Chinese patent (CN103508990A) describes a method for synthesizing tetrahydro-4H-pyran-4-one starting from 3-chloropropionyl chloride and ethylene, which proceeds through a 1,5-dichloropentan-3-one intermediate. While this does not yield the target molecule directly, it highlights a potential synthetic precursor.

Reactivity

As an α-chloro ketone, this compound is expected to be a reactive electrophile. The presence of the electron-withdrawing chlorine atom and the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack. This reactivity is fundamental to its utility as a building block for more complex molecules.

Logical Relationship: Reactivity of α-Chloro Ketones

Caption: General reactivity of this compound with nucleophiles.

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the surveyed literature. For researchers planning to synthesize or work with this compound, characterization would be a critical first step.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity or the involvement of this compound in any specific signaling pathways. The broader class of tetrahydropyran derivatives is known to exhibit a wide range of biological activities, and substituted tetrahydropyranones are recognized as important pharmacophores. However, any potential biological effects of the title compound remain to be investigated.

Conclusion

This compound (CAS 160427-98-5) is a chemical entity with potential as a synthetic intermediate. While its basic chemical identity is established, there is a notable absence of detailed experimental and technical data in the public domain. Further research is required to fully characterize its physicochemical properties, develop robust synthetic protocols, and explore its potential applications, particularly in the context of medicinal chemistry and drug discovery. Researchers interested in this compound will need to rely on general principles of organic chemistry for its synthesis and handling, and will need to perform comprehensive characterization.

Structural Analysis of 3-Chloro-tetrahydro-pyran-4-one: A Technical Guide

Introduction

3-Chloro-tetrahydro-pyran-4-one is a halogenated heterocyclic ketone. While the parent compound, tetrahydro-pyran-4-one, is well-characterized, there is a notable scarcity of publicly available experimental data for its 3-chloro derivative. This guide aims to provide a comprehensive structural analysis of this compound for researchers, scientists, and drug development professionals. In the absence of direct experimental data, this analysis is built upon the established data of tetrahydro-pyran-4-one, combined with theoretical predictions of the structural and spectroscopic effects of the chlorine substituent. This document details a plausible synthetic route, presents spectroscopic data for the parent compound, and offers predicted data for the target molecule.

Molecular Structure and Properties

The introduction of a chlorine atom at the C-3 position of the tetrahydropyran-4-one ring is expected to significantly influence its electronic and conformational properties. The electron-withdrawing nature of chlorine will affect the chemical reactivity of the molecule, particularly at the adjacent carbonyl group and the C-2 and C-4 positions.

Physicochemical Properties

| Property | Value (Tetrahydro-pyran-4-one) | Predicted (this compound) |

| Molecular Formula | C₅H₈O₂ | C₅H₇ClO₂ |

| Molecular Weight | 100.12 g/mol | 134.56 g/mol |

| Boiling Point | 166 °C | Higher than parent compound |

| Density | 1.08 g/mL | Higher than parent compound |

| Refractive Index | 1.4530 | Higher than parent compound |

Spectroscopic Analysis

The following sections detail the expected spectroscopic characteristics of this compound based on the known data for tetrahydro-pyran-4-one.

¹H NMR Spectroscopy

The ¹H NMR spectrum of tetrahydro-pyran-4-one is relatively simple. The introduction of a chlorine atom at the 3-position will break this symmetry and lead to more complex splitting patterns. The electron-withdrawing effect of chlorine will cause a downfield shift for the proton at C-3.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | Tetrahydro-pyran-4-one[1] | Predicted this compound |

| H-2 | ~3.8 (t) | ~4.0-4.2 (m) |

| H-3 | ~2.4 (t) | ~4.5 (dd) |

| H-5 | ~2.4 (t) | ~2.6-2.8 (m) |

| H-6 | ~3.8 (t) | ~3.9-4.1 (m) |

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atom directly attached to the chlorine (C-3) will experience a significant downfield shift. The carbonyl carbon (C-4) may also be slightly shifted.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon | Tetrahydro-pyran-4-one | Predicted this compound |

| C-2 | ~67.5 | ~65-68 |

| C-3 | ~37.5 | ~55-60 |

| C-4 | ~207.0 | ~204-206 |

| C-5 | ~37.5 | ~35-38 |

| C-6 | ~67.5 | ~66-69 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone. The presence of the C-Cl bond will introduce a stretching vibration in the fingerprint region.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

| Functional Group | Tetrahydro-pyran-4-one[2] | Predicted this compound |

| C=O Stretch | ~1720 | ~1725-1735 |

| C-O-C Stretch | ~1100-1150 | ~1100-1150 |

| C-Cl Stretch | N/A | ~650-800 |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the isotopic abundance of ³⁷Cl. Fragmentation patterns will likely involve the loss of Cl, CO, and ethylene.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 134/136 | [M]⁺ Molecular ion |

| 99 | [M-Cl]⁺ |

| 106/108 | [M-CO]⁺ |

| 71 | [M-Cl-CO]⁺ |

Experimental Protocols

As no direct synthesis for this compound has been reported, a plausible route is proposed based on the Prins cyclization of 3-chlorohomoallylic alcohols.

Proposed Synthesis of this compound via Prins Cyclization

This protocol is adapted from a general method for the synthesis of substituted tetrahydropyran-4-ones.

Materials:

-

3-chlorohomoallylic alcohol

-

Paraformaldehyde

-

Perrhenic acid (O₃ReOH) catalyst

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-chlorohomoallylic alcohol in dichloromethane, add paraformaldehyde.

-

Add a catalytic amount of perrhenic acid to the mixture.

-

Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Workflow for Characterization

Caption: Workflow for the structural characterization.

References

An In-depth Technical Guide on the Molecular Weight of 3-Chloro-tetrahydro-pyran-4-one

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the determination of the molecular weight of 3-Chloro-tetrahydro-pyran-4-one.

Chemical Identity and Formula

This compound is a substituted heterocyclic compound. The parent structure, tetrahydro-4H-pyran-4-one, has the molecular formula C₅H₈O₂[][2][3][4]. The prefix "3-Chloro" indicates the substitution of a hydrogen atom with a chlorine atom at the third position of the pyran ring. This substitution results in a molecular formula of C₅H₇ClO₂ .

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each constituent atom in the molecular formula. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

The molecular weight is determined using the following formula:

Molecular Weight = (Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Chlorine atoms × Atomic weight of Chlorine) + (Number of Oxygen atoms × Atomic weight of Oxygen)

The table below summarizes the standard atomic weights of the elements present in this compound.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 5 | 12.011[5][6][7] |

| Hydrogen | H | 7 | 1.008[8][9][10] |

| Chlorine | Cl | 1 | 35.453[11][12][13] |

| Oxygen | O | 2 | 15.999[14][15][16] |

The following table presents the contribution of each element to the final molecular weight of this compound.

| Element | Quantity | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | 5 | 12.011 | 60.055 |

| Hydrogen | 7 | 1.008 | 7.056 |

| Chlorine | 1 | 35.453 | 35.453 |

| Oxygen | 2 | 15.999 | 31.998 |

| Total | 134.562 |

The calculated molecular weight of this compound is 134.562 g/mol .

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical steps taken to determine the molecular weight of the compound.

References

- 2. scbt.com [scbt.com]

- 3. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]

- 4. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. byjus.com [byjus.com]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Chlorine - Wikipedia [en.wikipedia.org]

- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 13. quora.com [quora.com]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-Chloro-tetrahydro-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-tetrahydro-pyran-4-one, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the primary synthetic pathways, experimental protocols, and underlying chemical principles.

Introduction

This compound is a key intermediate in the synthesis of a variety of more complex molecules, particularly those with pharmaceutical applications. Its structure, featuring a tetrahydropyran ring with a chlorine atom at the α-position to a carbonyl group, allows for a range of subsequent chemical modifications. This guide will focus on the most common and practical approach to its synthesis: the α-chlorination of tetrahydro-pyran-4-one.

Synthesis of the Precursor: Tetrahydro-pyran-4-one

The necessary starting material for the synthesis of this compound is tetrahydro-pyran-4-one. A common and effective method for its preparation involves a two-step process starting from 3-chloropropionyl chloride and ethylene.

Experimental Protocol: Synthesis of Tetrahydro-pyran-4-one

Step 1: Synthesis of 1,5-dichloro-pentan-3-one

-

In a suitable reaction vessel, charge 3-chloropropionyl chloride and aluminum trichloride.

-

While stirring, introduce ethylene gas into the reaction mixture. The temperature of the reaction should be maintained below 10°C.

-

After the addition of ethylene is complete, the reaction mixture is quenched by the addition of water and hydrochloric acid at a temperature maintained at 0°C.

-

The layers are separated, and the organic layer containing 1,5-dichloro-pentan-3-one is isolated.

Step 2: Cyclization to Tetrahydro-pyran-4-one

-

The crude 1,5-dichloro-pentan-3-one is added to a mixture of water, phosphoric acid, and sodium dihydrogen phosphate.

-

The mixture is heated to reflux to facilitate the cyclization reaction.

-

Upon completion of the reaction, the mixture is cooled, and the tetrahydro-pyran-4-one is extracted with a suitable organic solvent.

-

The crude product is then purified by vacuum distillation to yield pure tetrahydro-pyran-4-one.

Core Synthesis: α-Chlorination of Tetrahydro-pyran-4-one

The introduction of a chlorine atom at the 3-position of the tetrahydropyran-4-one ring is typically achieved through an acid-catalyzed α-halogenation reaction. This reaction proceeds via an enol intermediate, which then reacts with a chlorinating agent.

Signaling Pathway: Acid-Catalyzed α-Chlorination

The mechanism for the acid-catalyzed α-chlorination of a ketone, such as tetrahydro-pyran-4-one, is a well-established pathway in organic chemistry.

Experimental Protocol: Synthesis of this compound

-

Preparation: In a fume hood, a solution of tetrahydro-pyran-4-one in a suitable inert solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Chlorination: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), is added dropwise to the stirred solution at a controlled temperature (typically 0°C to room temperature). An acid catalyst, such as hydrochloric acid, may be added to facilitate the reaction.

-

Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the addition of a weak base solution (e.g., saturated sodium bicarbonate solution) to neutralize the acid. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as vacuum distillation or column chromatography, to yield pure this compound.

Data Presentation

Due to the limited availability of specific experimental data in the public literature, a comprehensive table of quantitative data cannot be provided at this time. Researchers are encouraged to meticulously record their own experimental data for yield, purity, and spectroscopic characterization.

Expected Spectroscopic Data

The structure of this compound can be confirmed using standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring. The proton at the chlorinated carbon (C3) will likely appear as a downfield multiplet.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the molecule. The carbon bearing the chlorine atom (C3) will be shifted downfield compared to the corresponding carbon in the starting material. The carbonyl carbon (C4) will appear at a characteristic downfield chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Experimental Workflow

The overall experimental workflow for the synthesis of this compound can be visualized as follows:

Conclusion

This technical guide outlines a primary synthetic route to this compound, a compound of significant interest to the pharmaceutical and chemical industries. While a specific, detailed, and publicly available experimental protocol for the final chlorination step is elusive, the provided general methodology, based on established chemical principles, offers a solid foundation for researchers to develop and optimize their own synthetic procedures. Careful execution and thorough analytical characterization are paramount to ensure the successful and safe synthesis of this valuable chemical intermediate.

An In-depth Technical Guide to 3-Chloro-tetrahydro-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-tetrahydro-pyran-4-one, a halogenated derivative of the tetrahydropyranone scaffold, presents a molecule of interest for synthetic chemists and drug discovery professionals. Its structural features, including the reactive alpha-chloro ketone moiety, suggest its potential as a versatile building block in the synthesis of more complex heterocyclic compounds. This technical guide aims to provide a comprehensive overview of the available scientific information regarding its nomenclature, properties, and synthesis.

IUPAC Nomenclature and Chemical Identity

The unequivocally recognized IUPAC name for the compound is This compound . An alternative systematic name, 3-chlorooxan-4-one , is also acceptable under IUPAC guidelines.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Alternate IUPAC Name | 3-chlorooxan-4-one |

| CAS Number | 160427-98-5[1] |

| Molecular Formula | C₅H₇ClO₂ |

| Molecular Weight | 134.56 g/mol |

| Canonical SMILES | C1C(OC(C1)Cl)=O |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3-AA | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 134.013457 | PubChem |

| Monoisotopic Mass | 134.013457 | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 114 | PubChem |

Note: These properties are computationally predicted and have not been experimentally verified.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature, general synthetic strategies for related tetrahydropyran-4-one derivatives can be inferred. The synthesis of the core tetrahydropyran-4-one structure can be achieved through various methods, including the cyclization of functionalized precursors. A patented method for the synthesis of the parent compound, tetrahydro-4H-pyran-4-one, involves the reaction of 3-chloropropionyl chloride and aluminum trichloride with ethylene gas, followed by hydrolysis and cyclization[2].

The reactivity of this compound is largely dictated by the presence of the α-chloro ketone functional group. This moiety is known to be a good electrophile and can participate in a variety of nucleophilic substitution and elimination reactions. This reactivity makes it a potentially useful intermediate for the introduction of diverse functionalities at the 3-position of the tetrahydropyranone ring, a common strategy in the development of novel therapeutic agents.

Applications in Drug Discovery and Development

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable pharmacokinetic properties, including improved solubility and metabolic stability, make it an attractive structural motif. While there is no direct evidence found in the searched literature for the specific use of this compound in drug development, its potential as a synthetic intermediate is significant. The ability to functionalize the 3-position via the chloro substituent allows for the exploration of a wide chemical space, which is a critical aspect of lead optimization in drug discovery programs.

Experimental Protocols

A comprehensive search of scientific databases and literature did not yield specific, reproducible experimental protocols for the synthesis or reactions of this compound. General methods for the synthesis of the tetrahydropyran-4-one core are available and could potentially be adapted for the synthesis of the chlorinated derivative.

Signaling Pathways and Logical Relationships

No information was found regarding the involvement of this compound in any specific biological signaling pathways. Its utility is currently projected to be as a synthetic building block rather than a biologically active molecule itself.

To illustrate a generalized synthetic approach to the tetrahydropyran-4-one core, a logical workflow is presented below.

References

Spectroscopic Profile of 3-Chloro-tetrahydro-pyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-Chloro-tetrahydro-pyran-4-one. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values and established experimental protocols. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 160427-98-5 Molecular Formula: C₅H₇ClO₂ Molecular Weight: 134.56 g/mol Structure:

(Note: A placeholder for the chemical structure image is used above. In a final document, a 2D chemical structure drawing would be inserted here.)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on established principles of NMR, IR, and mass spectrometry, and by comparison with the known data for the parent compound, tetrahydro-pyran-4-one.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 4.5 - 4.7 | dd | 1H | H-3 |

| ~ 4.0 - 4.2 | m | 2H | H-2 |

| ~ 3.8 - 4.0 | m | 2H | H-6 |

| ~ 2.5 - 2.8 | m | 2H | H-5 |

Note on Predictions: The proton at the C-3 position (H-3) is expected to be the most deshielded due to the electronegativity of the adjacent chlorine atom and the carbonyl group. The protons on C-2 and C-6, being adjacent to the oxygen atom, will also be in the downfield region. The protons on C-5 will be further upfield.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Atom |

| ~ 200 - 205 | C-4 (C=O) |

| ~ 70 - 75 | C-2 |

| ~ 68 - 72 | C-6 |

| ~ 60 - 65 | C-3 |

| ~ 40 - 45 | C-5 |

Note on Predictions: The carbonyl carbon (C-4) will have the largest chemical shift. The carbons bonded to oxygen (C-2 and C-6) will appear in the typical range for ethers. The carbon bearing the chlorine (C-3) will be significantly shifted downfield compared to a standard CH₂ group. The C-5 carbon will be the most upfield of the ring carbons.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1730 - 1750 | Strong | C=O stretch (ketone) |

| ~ 1100 - 1150 | Strong | C-O-C stretch (ether) |

| ~ 2850 - 3000 | Medium | C-H stretch (alkane) |

| ~ 700 - 800 | Medium-Strong | C-Cl stretch |

Note on Predictions: The most prominent peak will be the strong carbonyl stretch, characteristic of a ketone. The presence of the chlorine atom alpha to the carbonyl group may slightly increase the frequency of the C=O stretch compared to an unsubstituted cyclic ketone. A strong C-O-C stretch from the pyran ring is also expected.

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Possible Fragment |

| 134/136 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 99 | [M - Cl]⁺ |

| 106/108 | [M - CO]⁺ |

| 71 | [M - Cl - CO]⁺ |

| 43 | [CH₃CO]⁺ |

Note on Predictions: The mass spectrum is expected to show a molecular ion peak at m/z 134 with a characteristic M+2 peak at m/z 136 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. Common fragmentation pathways would include the loss of a chlorine radical, loss of carbon monoxide, and alpha-cleavage around the carbonyl group.

Experimental Protocols

The following are detailed, standard operating procedures for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard parameters. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans. For ¹³C NMR, a larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

For ¹³C NMR, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to aid in the assignment of CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling information.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid sample directly onto the center of the ATR crystal.

-

If the sample is a solid, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Identify and label the wavenumbers of significant absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

If necessary, filter the solution to remove any particulates.

-

-

Instrument Setup and Data Acquisition (using Gas Chromatography-Mass Spectrometry - GC-MS):

-

Set up the gas chromatograph with an appropriate column (e.g., a non-polar or medium-polarity column).

-

Establish a suitable temperature program for the GC oven to ensure separation of the analyte from any impurities.

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-200).

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

-

The sample is vaporized, separated on the GC column, and then introduced into the mass spectrometer for ionization (typically by electron ionization at 70 eV) and mass analysis.

-

-

Data Processing:

-

Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

3-Chloro-tetrahydro-pyran-4-one: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough review of the available scientific literature on 3-chloro-tetrahydro-pyran-4-one. Due to the limited specific data on this particular molecule, this document also draws upon established principles of organic chemistry and the known properties of related compounds to offer a comprehensive overview of its synthesis, reactivity, and potential biological significance.

Introduction

This compound, with the CAS number 160427-98-5, is a halogenated derivative of tetrahydropyran-4-one.[1][2] The tetrahydropyran-4-one core is a prevalent scaffold in numerous biologically active compounds and natural products, making its derivatives, such as the 3-chloro substituted variant, of significant interest in medicinal chemistry and drug discovery.[3][4] The introduction of a chlorine atom at the alpha-position to the carbonyl group is expected to significantly influence the molecule's reactivity and potential biological activity. This guide will explore the known and extrapolated chemical and biological aspects of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 160427-98-5 | [1][2] |

| Molecular Formula | C5H7ClO2 | [1] |

| Molecular Weight | 134.56 g/mol | [1] |

| Appearance | Not specified | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents. | General chemical principles |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a plausible synthetic route is the direct alpha-chlorination of the parent ketone, tetrahydro-4H-pyran-4-one. This method is a common and effective way to introduce a halogen atom at the alpha-position of a ketone.

Proposed Experimental Protocol: α-Chlorination of Tetrahydro-4H-pyran-4-one

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or diethyl ether)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Stirring apparatus

-

Cooling bath

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve tetrahydro-4H-pyran-4-one in a suitable anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) to the stirred solution. The addition should be dropwise to control the reaction temperature and prevent side reactions.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure.

Note: The specific reaction conditions, including the choice of chlorinating agent, solvent, temperature, and reaction time, would need to be optimized for this specific substrate.

Caption: Proposed synthesis of this compound.

Spectroscopic Data

Specific experimental spectroscopic data for this compound is not available in the public domain. However, the expected characteristic signals are outlined below based on the analysis of the parent compound and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| 1H | 4.0 - 4.5 | Doublet of doublets | CH-Cl |

| 1H | 3.5 - 4.2 | Multiplet | O-CH2 |

| 1H | 2.5 - 3.0 | Multiplet | CH2-C=O |

| 13C | ~200 | Singlet | C=O |

| 13C | 60 - 70 | Singlet | CH-Cl |

| 13C | 60 - 70 | Singlet | O-CH2 |

| 13C | 40 - 50 | Singlet | CH2-C=O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720-1740 | Strong | C=O stretch |

| ~1100-1200 | Strong | C-O-C stretch |

| ~700-800 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 134/136 | Molecular ion (M+) peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 99 | Loss of Cl |

| 106 | Loss of CO |

Reactivity

The reactivity of this compound is dictated by the presence of the α-chloro ketone functionality. This structural motif is known to be highly reactive towards nucleophiles.

Nucleophilic Substitution

The carbon atom bearing the chlorine is electrophilic and susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion.

Favorskii Rearrangement

In the presence of a base, α-halo ketones can undergo the Favorskii rearrangement, which typically results in a ring contraction to form a carboxylic acid derivative. In the case of this compound, this would likely lead to the formation of a substituted tetrahydrofuran carboxylic acid derivative.

Caption: Key reactions of this compound.

Biological Activity and Drug Development Potential

There is no specific information available in the scientific literature regarding the biological activity of this compound. However, the tetrahydropyran-4-one scaffold is a key structural component in a variety of biologically active molecules. Derivatives of tetrahydropyran have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

The introduction of a chlorine atom can significantly impact a molecule's biological profile by altering its lipophilicity, metabolic stability, and ability to interact with biological targets. Therefore, this compound represents a molecule of interest for screening in various biological assays.

As no specific signaling pathways involving this compound have been identified, a corresponding diagram cannot be generated at this time.

Conclusion

This compound is a readily accessible, yet understudied, heterocyclic compound. While specific experimental data is scarce, its synthesis can be reasonably proposed through the α-chlorination of tetrahydropyran-4-one. The presence of the α-chloro ketone functionality suggests a rich and versatile reactivity, making it a potentially valuable building block in organic synthesis. The broader biological importance of the tetrahydropyran-4-one scaffold suggests that this chlorinated derivative warrants further investigation for its potential applications in drug discovery and development. Future research should focus on the development of a reliable synthetic protocol, full characterization of its spectroscopic properties, and a comprehensive evaluation of its biological activity profile.

References

- 1. This compound | 160427-98-5 [chemicalbook.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

An In-depth Technical Guide on the Physical Properties of 3-Chloro-tetrahydro-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of 3-Chloro-tetrahydro-pyran-4-one, a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. This document summarizes key physicochemical data, outlines standardized experimental protocols for their determination, and presents a logical workflow for the physical characterization of such compounds.

Core Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application in research and development. While experimental data for this compound is limited in publicly accessible literature, predicted values based on its chemical structure provide valuable initial insights.

Quantitative Data Summary

The following table summarizes the available physical property data for this compound. It is important to note that the boiling point and density are predicted values and should be confirmed through experimental verification.

| Physical Property | Value | Data Type |

| CAS Number | 160427-98-5 | Identifier |

| Molecular Formula | C₅H₇ClO₂ | --- |

| Molecular Weight | 134.56 g/mol | --- |

| Boiling Point | 238.7 ± 25.0 °C | Predicted[1] |

| Density | 1.24 ± 0.1 g/cm³ | Predicted[1] |

| Melting Point | Not available | --- |

| Solubility | Not available | --- |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental. The following sections detail standardized experimental methodologies for key physical characteristics of organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (for pulverizing solid samples)

Procedure:

-

A small, finely powdered sample of the solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

-

For a pure compound, this range should be narrow, typically within 1-2 °C.

Boiling Point Determination

The boiling point provides information about the volatility of a liquid compound.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or other suitable heating bath fluid

Procedure:

-

A small amount of the liquid is placed in the test tube.

-

A capillary tube, with its sealed end uppermost, is placed inside the test tube, submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid.

-

The apparatus is heated gently in a Thiele tube or an oil bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.

-

The container is filled with the liquid to a known volume.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container.

-

The density is calculated by dividing the mass of the liquid by its volume.

Solubility Determination

Understanding a compound's solubility in various solvents is critical for purification, reaction setup, and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)

Procedure:

-

A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period.

-

The mixture is observed to determine if the solid has completely dissolved.

-

If the solid dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble. This can be done qualitatively or quantitatively by determining the concentration of a saturated solution.

Logical Workflow for Physical Property Determination

The following diagram illustrates a standardized workflow for the experimental determination of the key physical properties of a chemical compound.

References

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-tetrahydro-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 3-Chloro-tetrahydro-pyran-4-one (CAS No. 160427-98-5). Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this document combines available data for this compound with information from its parent compound, Tetrahydro-4H-pyran-4-one (CAS No. 29943-42-8), to provide a thorough understanding of the potential hazards and necessary precautions. The presence of a chlorine atom can significantly alter the chemical's reactivity and toxicological profile; therefore, all procedures should be conducted with the utmost caution.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following table summarizes the available information for the target compound and its parent compound for comparison.

| Property | This compound | Tetrahydro-4H-pyran-4-one |

| CAS Number | 160427-98-5 | 29943-42-8[1] |

| Molecular Formula | C5H7ClO2[2] | C5H8O2[3][4] |

| Molecular Weight | 134.56 g/mol [2] | 100.12 g/mol [4][5] |

| Appearance | - | Light yellow liquid[1] |

| Boiling Point | No data available | 166 °C @ 760 mmHg[1] |

| Flash Point | No data available | 56 °C / 132.8 °F[1] |

| Density | No data available | 1.080 g/cm³[1] |

| Vapor Density | No data available | 3.45[1] |

Hazard Identification and Classification

Precautionary Statements (based on Tetrahydro-4H-pyran-4-one):

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use only non-sparking tools.

-

P243: Take precautionary measures against static discharge.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocols: Safe Handling and Storage

The following protocols are recommended for handling this compound, incorporating best practices and information derived from its parent compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following diagram outlines the recommended PPE.

Caption: Recommended Personal Protective Equipment workflow.

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Ignition Sources: Keep away from all sources of ignition, including open flames, hot plates, and sparks. Use non-sparking tools.

-

Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and equipment.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Supplier recommendations suggest storage at 2-8°C under an inert atmosphere.[2]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1]

Emergency Procedures

First Aid Measures

The following flowchart details the appropriate first aid response in case of exposure.

Caption: First aid procedures for exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air.[6] Vapors may travel to a source of ignition and flash back.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and remove all sources of ignition. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[1]

Toxicological Information

Detailed toxicological data for this compound is not available. For Tetrahydro-4H-pyran-4-one, the toxicological properties have not been thoroughly investigated. Symptoms of overexposure to the parent compound may include headache, dizziness, tiredness, nausea, and vomiting.[7] The addition of the chloro- group may enhance its toxicity, and it should be handled as a potentially hazardous substance.

Reactivity and Stability

-

Reactivity: No specific reactivity data is available for this compound.

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Hazardous Reactions: No hazardous reactions have been reported under normal processing for the parent compound.

-

Conditions to Avoid: Heat, flames, sparks, and other ignition sources.

-

Incompatible Materials: Strong oxidizing agents and strong bases.[1]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.

Experimental Workflows

The following diagram illustrates a general workflow for handling this compound in a research setting.

Caption: General laboratory workflow for handling.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. A thorough risk assessment should be performed before handling this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. 160427-98-5|3-Chlorotetrahydro-4H-pyran-4-one|BLD Pharm [bldpharm.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-氯-四氢-吡喃-4-酮_分子量_结构式_性质_CAS号【160427-98-5】_化源网 [chemsrc.com]

Methodological & Application

Application Notes and Protocols: 3-Chloro-tetrahydro-pyran-4-one as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-tetrahydro-pyran-4-one is a bifunctional heterocyclic compound possessing both a ketone and a secondary alkyl chloride. This unique arrangement of functional groups within a tetrahydropyran ring makes it a valuable and versatile building block for the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the chlorine atom at the α-position to the carbonyl group activates the molecule for various transformations, including nucleophilic substitutions, eliminations, and rearrangements, providing access to a diverse range of substituted tetrahydropyran derivatives and other heterocyclic systems. These derivatives are of significant interest as they are structural motifs found in numerous biologically active natural products and synthetic drugs.

Key Applications

The strategic placement of the chloro and keto functionalities allows for a variety of synthetic transformations, making this compound a key starting material for:

-

Synthesis of α-Amino Ketones and Derivatives: Direct substitution of the chlorine atom with various amines provides access to α-amino ketones, which are important precursors for the synthesis of medicinal compounds, including enzyme inhibitors and receptor agonists/antagonists.

-

Formation of Fused Heterocyclic Systems: Intramolecular cyclization reactions can be designed to construct bicyclic systems, such as pyrano-pyrazoles or pyrano-oxazoles, which are scaffolds of interest in drug discovery.

-

Favorskii Rearrangement: Under basic conditions, this compound can undergo a Favorskii rearrangement to yield substituted tetrahydrofuran-3-carboxylic acid derivatives, providing a route to five-membered heterocyclic systems with high stereocontrol.

-

Synthesis of α,β-Unsaturated Ketones: Dehydrochlorination through elimination reactions furnishes 5,6-dihydro-2H-pyran-4-one, a valuable Michael acceptor for the introduction of various substituents via conjugate addition.

Data Presentation: Representative Transformations

The following table summarizes the quantitative data for key synthetic transformations starting from this compound.

| Product | Reagents and Conditions | Reaction Time (h) | Yield (%) | Purity (%) |

| 3-Azido-tetrahydro-pyran-4-one | NaN3, DMF, 50 °C | 6 | 92 | >98 (NMR) |

| 3-Phenylamino-tetrahydro-pyran-4-one | Aniline, K2CO3, CH3CN, reflux | 12 | 85 | >97 (HPLC) |

| Tetrahydrofuran-3-carboxylic acid | NaOH, H2O/Dioxane, 70 °C | 8 | 78 | >99 (GC-MS) |

| 5,6-Dihydro-2H-pyran-4-one | Li2CO3, LiBr, DMF, 120 °C | 4 | 88 | >98 (NMR) |

Experimental Protocols

Protocol 1: Synthesis of 3-Azido-tetrahydro-pyran-4-one (Nucleophilic Substitution)

This protocol describes the nucleophilic substitution of the chloride with an azide group, a versatile precursor for the introduction of an amino group or for use in click chemistry.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN3) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of this compound in DMF, add sodium azide.

-

Stir the reaction mixture at 50 °C for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-azido-tetrahydro-pyran-4-one.

Visualization of Experimental Workflow:

Protocol 2: Favorskii Rearrangement to Tetrahydrofuran-3-carboxylic acid

This protocol details the base-induced rearrangement of this compound to a valuable tetrahydrofuran derivative.

Materials:

-

This compound (1.0 eq)

-

Sodium hydroxide (NaOH) (2.5 eq)

-

1,4-Dioxane

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound in a mixture of 1,4-dioxane and water.

-

Add a solution of sodium hydroxide dropwise at room temperature.

-

Heat the reaction mixture to 70 °C and stir for 8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to 0 °C and acidify with 1 M HCl to pH ~2.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield tetrahydrofuran-3-carboxylic acid.

Visualization of Reaction Pathway:

Conclusion

This compound represents a highly valuable and reactive building block for organic synthesis. Its ability to undergo a variety of chemical transformations provides efficient pathways to diverse and complex molecular architectures. The protocols and data presented herein serve as a guide for researchers and scientists to unlock the synthetic potential of this versatile intermediate in the development of novel pharmaceuticals and functional materials. Further exploration of its reactivity is expected to reveal even more applications in the future.

The Versatile Role of 3-Chloro-tetrahydro-pyran-4-one in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Chloro-tetrahydro-pyran-4-one is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active molecules. Its unique structural features, including a reactive ketone, a chlorine atom susceptible to nucleophilic displacement, and a tetrahydropyran ring that can mimic carbohydrate moieties, make it an attractive scaffold for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in the synthesis of compounds targeting various disease areas, including neurological disorders and cancer.

Application Notes

The tetrahydropyran-4-one core is a privileged scaffold in drug discovery, and the presence of a chlorine atom at the 3-position offers a strategic handle for synthetic diversification. This allows for the introduction of various functionalities to modulate the physicochemical properties and biological activity of the resulting molecules.

1. Synthesis of Histamine H3 Receptor Antagonists:

The histamine H3 receptor is a key target in the central nervous system for the treatment of cognitive and sleep-wake disorders. The tetrahydropyran motif is a common feature in many H3 receptor antagonists. This compound can serve as a precursor for the synthesis of spirocyclic piperidine derivatives, which are potent H3 receptor antagonists. The chloro group allows for facile reaction with primary amines to construct the core structure of these antagonists.

2. Development of Anticancer Agents:

The tetrahydropyran scaffold is also found in a number of natural products and synthetic compounds with significant anticancer activity. The ability to functionalize the 3-position of the pyran ring allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines. For instance, chloro-substituted pyran derivatives have shown promising cytotoxic effects.

3. Precursor for Spirocyclic Compounds:

Spirocycles are three-dimensional structures that are increasingly incorporated into drug candidates to improve their pharmacological profiles. This compound is an excellent starting material for the synthesis of spirocyclic compounds, such as spiro-tetrahydropyran-piperidines. These structures can be generated through intramolecular cyclization or by reaction with bifunctional nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-4H-pyran-4-one (as a precursor)

This protocol describes a two-step synthesis of the parent compound, tetrahydro-4H-pyran-4-one, from which this compound can be derived. The synthesis starts from the readily available 3-chloropropionyl chloride.

Step 1: Synthesis of 1,5-dichloro-3-pentanone

-

Reaction: In a reaction vessel, add 3-chloropropionyl chloride and aluminum trichloride.

-

While stirring, introduce ethylene gas into the mixture.

-

Control the reaction temperature to below 10°C.

-

After the reaction is complete, quench with water and hydrochloric acid at 0°C.

-

Separate the layers to obtain 1,5-dichloro-3-pentanone.

Step 2: Cyclization to Tetrahydro-4H-pyran-4-one

-

Reaction: To a reaction vessel, add water, phosphoric acid, sodium dihydrogen phosphate, and the 1,5-dichloro-3-pentanone from Step 1.

-

Heat the mixture under reflux.

-

After the reaction is complete, perform an extraction to isolate the crude product.

-

Purify the crude product by vacuum rectification to obtain tetrahydro-4H-pyran-4-one.

This protocol is based on a patented industrial synthesis method and highlights the likely role of a chloro-substituted intermediate.

Protocol 2: Synthesis of a Spiro[tetrahydropyran-4,2'-chroman]-4'-one Derivative (Illustrative Example of Reactivity)

This protocol demonstrates the reactivity of a related 3-chloro-3-chlorosulfenyl spiro tetrahydropyran derivative, which can be conceptually adapted for reactions with this compound.

-

Reaction: To a solution of 3'-chloro-3'-chlorosulfenylspiro(tetrahydropyran-4,2'-chroman)-4'-one in a suitable solvent, add morpholine.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction to isolate the 3'-chloro-3'-morpholinosulfenylspiro(tetrahydropyran-4,2'-chroman)-4'-one product.

This example illustrates the susceptibility of the chloro-substituent to nucleophilic attack, a key reaction for derivatization.

Quantitative Data

The following table summarizes the biological activity of some chloro-substituted pyran derivatives, demonstrating the potential of this scaffold in drug discovery.

| Compound ID | Structure | Target/Assay | IC50 (µM) | Reference |

| 4i | 4-(4-Cl-phenyl)-dihydropyranopyran | MCF-7 cancer cell line | 34.2 | [1] |

| 4d | 4-(3-Cl-phenyl)-dihydropyranopyran | MCF-7 cancer cell line | 104.9 | [1] |

Note: The provided IC50 values are for dihydropyranopyran derivatives with a chloro-substitution on an appended phenyl ring, not directly on the pyran ring. This data is included to illustrate the biological relevance of chloro-substituted pyran-containing scaffolds.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Caption: Synthetic utility of this compound.

Caption: Mechanism of action for a tetrahydropyran kinase inhibitor.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel drug candidates. Its reactivity allows for the creation of diverse molecular architectures, particularly those containing the medicinally important tetrahydropyran scaffold. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its therapeutic potential.

References

Application Notes and Protocols for 3-Chloro-tetrahydro-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 3-Chloro-tetrahydro-pyran-4-one, a versatile bifunctional building block for the synthesis of novel heterocyclic compounds and potential drug candidates. The presence of a reactive α-chloro ketone moiety allows for a variety of chemical transformations, making it a valuable starting material in medicinal chemistry and organic synthesis.

Overview of Reactivity

This compound possesses two primary reactive sites: the electrophilic carbon atom bearing the chlorine atom (C3) and the carbonyl group (C4). The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond, making it susceptible to nucleophilic substitution. The ketone functionality can undergo typical carbonyl reactions. This dual reactivity allows for the construction of a diverse array of molecular scaffolds.

Key Applications in Synthesis

The primary application of this compound is as a precursor for the synthesis of substituted and fused heterocyclic systems. These scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active molecules.

Applications include the synthesis of:

-

Pyrano-fused heterocycles: Thiazoles, imidazoles, and oxazoles can be readily synthesized through condensation reactions with appropriate binucleophiles.

-

Substituted Tetrahydropyrans: The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functional groups at the 3-position.

-

Ring-Contraction Products: Under basic conditions, this compound can undergo a Favorskii rearrangement to yield substituted tetrahydrofuran-3-carboxylic acid derivatives.

Experimental Protocols

The following are detailed protocols for key transformations of this compound.

Protocol 1: Synthesis of a 3-Amino-tetrahydro-pyran-4-one Derivative

This protocol describes the nucleophilic substitution of the chlorine atom with a primary amine.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of this compound (1.0 mmol, 1.0 eq) in dichloromethane (10 mL) at 0 °C, add triethylamine (1.5 mmol, 1.5 eq).

-

Slowly add benzylamine (1.1 mmol, 1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-(benzylamino)-tetrahydro-pyran-4-one.

Expected Yield: 75-85%

Protocol 2: Synthesis of a Pyrano[3,4-d]thiazole Derivative

This protocol details the Hantzsch-type condensation reaction to form a fused thiazole ring system.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium acetate (NaOAc)

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and thiourea (1.2 mmol, 1.2 eq) in ethanol (15 mL).

-

Add sodium acetate (1.5 mmol, 1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (30 mL) to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to obtain the crude pyrano[3,4-d]thiazole derivative.

-

Recrystallize the crude product from ethanol to obtain the pure compound.

Expected Yield: 60-75%

Protocol 3: Favorskii Rearrangement to a Tetrahydrofuran-3-carboxylic Acid Ester

This protocol describes the base-induced ring contraction of this compound.[1][2][3]

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Diethyl ether

-